1-Methylguanosine-d3

Stable Isotope Labeling Quality Control Analytical Chemistry

Accurate quantification of 1-methylguanosine in urine, plasma, or RNA hydrolysates is challenged by matrix effects and variable recovery. 1-Methylguanosine-d3 solves this as a stable isotope-labeled internal standard with a +3 Da mass shift, ensuring co-elution and equivalent ionization. • Enables robust LC-MS/MS quantification with correction for sample-to-sample variability • Serves as a metabolic tracer for RNA catabolism and nucleoside salvage studies • Validates method linearity, accuracy, precision, and matrix effects for regulatory submissions

Molecular Formula C11H15N5O5
Molecular Weight 300.29 g/mol
Cat. No. B12371165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylguanosine-d3
Molecular FormulaC11H15N5O5
Molecular Weight300.29 g/mol
Structural Identifiers
SMILESCN1C(=O)C2=C(N=C1N)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-15-9(20)5-8(14-11(15)12)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14)/t4-,6?,7+,10-/m1/s1/i1D3
InChIKeyUTAIYTHAJQNQDW-MKKTUXCSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 1-Methylguanosine-d3 as a Stable Isotope-Labeled Nucleoside for Quantitative MS and Tracer Studies


1-Methylguanosine-d3 is a deuterium-labeled analog of the endogenous methylated nucleoside 1-methylguanosine (m1G), a modified base originating from RNA degradation and a recognized tumor marker [1]. The compound contains three deuterium atoms at the N1-methyl position, resulting in a mass shift of +3.02 Da relative to the unlabeled species. It is primarily utilized as an internal standard for the accurate quantification of 1-methylguanosine in complex biological matrices via liquid chromatography-mass spectrometry (LC-MS/MS) and as a stable isotope tracer to study nucleoside metabolism and tRNA modification dynamics [2].

Why Unlabeled or Alternatively Labeled 1-Methylguanosine Analogs Cannot Substitute for 1-Methylguanosine-d3 in Quantitative LC-MS/MS Workflows


Substituting 1-methylguanosine-d3 with its unlabeled counterpart or alternative stable isotope-labeled analogs (e.g., 13C-labeled) is not analytically valid in quantitative mass spectrometry-based assays. Unlabeled 1-methylguanosine is chemically identical to the endogenous analyte and therefore cannot be distinguished by the mass spectrometer, precluding its use as an internal standard to correct for matrix effects, extraction efficiency, and instrument variability. Alternative labeling strategies, such as 13C or 15N incorporation, yield different mass shifts and may exhibit subtle differences in chromatographic retention time or ionization efficiency, compromising method accuracy if not rigorously validated. The d3-labeling of 1-Methylguanosine-d3 provides a specific mass difference of +3 Da, which is sufficiently resolved from the monoisotopic peak of the endogenous analyte while maintaining near-identical physicochemical properties essential for co-elution and equivalent MS response [1].

Quantitative Evidence for 1-Methylguanosine-d3: Direct Comparative Data for Informed Procurement


Isotopic Enrichment and Chemical Purity: 1-Methylguanosine-d3 vs. Unlabeled 1-Methylguanosine

The utility of 1-Methylguanosine-d3 as an internal standard is contingent upon its isotopic enrichment and chemical purity. The product is specified with an isotopic enrichment of 99 atom % D and a chemical purity of 97% . This high level of deuterium incorporation minimizes the presence of unlabeled material that would interfere with accurate quantification. While unlabeled 1-methylguanosine may also be obtained at high purity (≥98% per vendor specifications), its lack of isotopic enrichment renders it unusable as an MS internal standard .

Stable Isotope Labeling Quality Control Analytical Chemistry

Molecular Mass Differentiation: The +3.02 Da Shift of 1-Methylguanosine-d3

The molecular weight of 1-Methylguanosine-d3 is 300.29 g/mol, compared to 297.27 g/mol for unlabeled 1-methylguanosine, representing a mass difference of +3.02 Da [1]. This specific mass shift is critical for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods, where the precursor ion of the internal standard (m/z 301.3 for [M+H]+) is distinct from that of the analyte (m/z 298.3 for [M+H]+) [2].

Mass Spectrometry Internal Standard LC-MS/MS

Stability Profile: Long-Term Storage of 1-Methylguanosine-d3 Under Recommended Conditions

The stability of 1-Methylguanosine-d3 is documented by the vendor as 'Stable if stored under recommended conditions,' with a recommendation to re-analyze for chemical purity after three years of storage . This is comparable to the stability profile of unlabeled 1-methylguanosine, which is also stable under similar conditions (e.g., -20°C, protected from light). However, the explicit three-year re-analysis benchmark provides a practical guideline for inventory management and long-term experimental planning that is not uniformly specified for unlabeled material .

Chemical Stability Storage Reagent Handling

Role as a Cancer Biomarker Tracer: 1-Methylguanosine-d3 vs. Unlabeled 1-Methylguanosine

1-Methylguanosine is excreted in urine and elevated levels are associated with various cancers, making it a potential diagnostic biomarker [1]. Unlabeled 1-methylguanosine can be used to establish baseline levels, but only 1-Methylguanosine-d3 enables accurate absolute quantification of the endogenous nucleoside in patient samples via isotope dilution mass spectrometry. No direct comparative data exists for the d3-labeled compound in clinical studies, but its utility is inferred from the established class of deuterated internal standards in clinical metabolomics [2].

Tumor Marker RNA Degradation Metabolomics

Optimal Use Cases for 1-Methylguanosine-d3 in Biomedical and Pharmaceutical Research


Quantitative LC-MS/MS Assay for Urinary 1-Methylguanosine as a Cancer Biomarker

1-Methylguanosine-d3 is added as an internal standard to urine samples at a known concentration prior to sample preparation. Following extraction and LC separation, the peak area ratio of the endogenous analyte (m/z 298 → fragment) to the internal standard (m/z 301 → fragment) is used to calculate the absolute concentration of 1-methylguanosine. This approach corrects for sample-to-sample variability in recovery and ionization efficiency, enabling robust biomarker validation studies [1].

Metabolic Tracing of RNA Degradation and Nucleoside Turnover

In cell culture or in vivo models, 1-Methylguanosine-d3 can be administered to trace the metabolic fate of methylated nucleosides. The deuterium label allows the labeled species to be distinguished from endogenous pools by MS, facilitating studies on RNA catabolism, salvage pathway activity, and the kinetics of modified nucleoside excretion [1].

Method Development and Validation for Modified Nucleoside Analysis

During the development of new analytical methods for modified nucleosides in biological fluids (e.g., plasma, urine) or RNA hydrolysates, 1-Methylguanosine-d3 serves as a critical tool for assessing method performance parameters including linearity, accuracy, precision, and matrix effects. Its use is essential for validating quantitative assays intended for publication or regulatory submission [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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